![molecular formula C19H17N3O4S B2745787 ethyl 2-(2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1251546-73-2](/img/structure/B2745787.png)
ethyl 2-(2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamido)benzoate is commonly known as EOTPB. It is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Ethyl (S)-P-(4-oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(R)-1-phenylethyl]phosphonamidate, a compound related to the requested chemical, has been characterized through X-ray diffraction, demonstrating unique hydrogen-bond systems and molecular assemblies. Structural comparisons using aromaticity parameters offer insights into the stability and reactivity of these heterocyclic compounds (Pietrzak et al., 2018).
Herbicide Development
Investigations into the structure-activity relationships of pyrimidine derivatives, similar to the target compound, have led to the development of effective herbicides against Barnyard grass. This research emphasizes the importance of synthetic modifications to optimize herbicidal activity, contributing to agricultural sciences (Tamaru et al., 1997).
Antitumor and Enzyme Inhibition
Ethyl derivatives related to the query compound have shown potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating significant antitumor properties. Such studies highlight the compound's role in developing novel cancer treatments through enzyme inhibition (Gangjee et al., 2009).
Antifolate Research
Compounds structurally related to the queried molecule have been synthesized as potential DHFR inhibitors and antitumor agents, showcasing the importance of structural analogs in medicinal chemistry for targeting specific biological pathways (Gangjee et al., 2007).
Insecticidal Properties
Research into heterocyclic compounds incorporating thiadiazole moiety, akin to the query compound, demonstrates significant insecticidal activities against pests like the cotton leafworm. These findings are crucial for developing new, more effective insecticides (Fadda et al., 2017).
Synthesis Methodologies
The synthesis of novel chemical frameworks, including those related to the queried compound, involves innovative approaches like ionic liquid-promoted reactions. These methodologies contribute to the field of synthetic chemistry by providing more efficient and environmentally friendly synthesis routes (Tiwari et al., 2018).
properties
IUPAC Name |
ethyl 2-[[2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-19(25)13-6-3-4-7-14(13)21-17(23)11-22-12-20-15(10-18(22)24)16-8-5-9-27-16/h3-10,12H,2,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEZYCRTCKSMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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